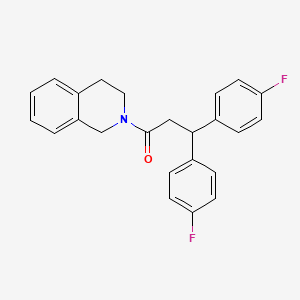
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-bis(4-fluorophenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-bis(4-fluorophenyl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety and two fluorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-bis(4-fluorophenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dihydroisoquinoline Core: This step involves the cyclization of a suitable precursor, such as a phenethylamine derivative, under acidic conditions to form the dihydroisoquinoline core.
Introduction of the Fluorophenyl Groups: The next step involves the introduction of the fluorophenyl groups through a Friedel-Crafts acylation reaction. This reaction is typically carried out using an acid chloride derivative of the fluorophenyl group and a Lewis acid catalyst, such as aluminum chloride.
Final Coupling Step: The final step involves the coupling of the dihydroisoquinoline core with the fluorophenyl groups to form the desired compound. This step may involve the use of a base, such as sodium hydride, to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve scaling up the reaction to produce larger quantities of the compound.
化学反応の分析
Types of Reactions
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-bis(4-fluorophenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-bis(4-fluorophenyl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-bis(4-fluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-bis(4-fluorophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-diphenylpropan-1-one: Lacks the fluorine atoms, which may result in different chemical and biological properties.
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-bis(4-chlorophenyl)propan-1-one: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in the presence of the fluorine atoms, which can enhance its stability, lipophilicity, and potential biological activity compared to its non-fluorinated analogs.
特性
CAS番号 |
827310-12-3 |
|---|---|
分子式 |
C24H21F2NO |
分子量 |
377.4 g/mol |
IUPAC名 |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3,3-bis(4-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C24H21F2NO/c25-21-9-5-18(6-10-21)23(19-7-11-22(26)12-8-19)15-24(28)27-14-13-17-3-1-2-4-20(17)16-27/h1-12,23H,13-16H2 |
InChIキー |
AHWUXGXQRQTVKQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14213806.png)

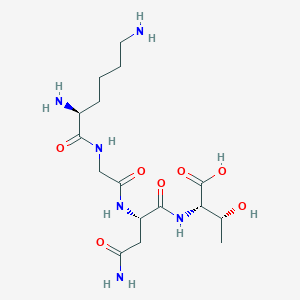
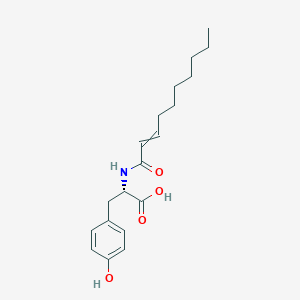
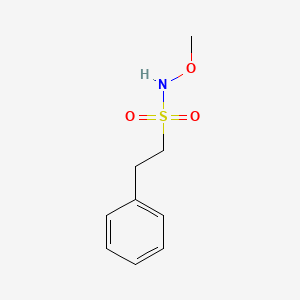
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-](/img/structure/B14213824.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14213842.png)

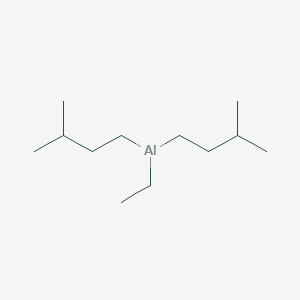

![4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid](/img/structure/B14213891.png)
![1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one](/img/structure/B14213894.png)
